molecular formula C8H9BrFN B566686 1-Bromo-2-fluoro-3-(methylaminomethyl)benzene CAS No. 1287218-19-2

1-Bromo-2-fluoro-3-(methylaminomethyl)benzene

Cat. No. B566686
CAS RN: 1287218-19-2
M. Wt: 218.069
InChI Key: IZQODLGNZJGXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-3-(methylaminomethyl)benzene is a chemical compound with the molecular formula C8H9BrFN . Its molecular weight is 218.069. It is offered by several scientific research suppliers .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-3-(methylaminomethyl)benzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methylaminomethyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-3-(methylaminomethyl)benzene is a solid . Other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Mechanism of Action

Target of Action

N-(3-Bromo-2-fluorobenzyl)-N-methylamine, also known as 1-Bromo-2-fluoro-3-(methylaminomethyl)benzene, is a compound that is often used in the field of organic chemistry as a reagent . The primary targets of this compound are typically carbon-based molecules that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This is a type of reaction that involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and functionalities .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other chemical products . On a molecular and cellular level, the compound’s action can lead to significant changes in chemical structures and functionalities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemical substances. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . Therefore, the presence and concentration of these substances in the environment can significantly impact the reaction’s success .

properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQODLGNZJGXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693197
Record name 1-(3-Bromo-2-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-2-fluorobenzyl)-N-methylamine

CAS RN

1287218-19-2
Record name Benzenemethanamine, 3-bromo-2-fluoro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-2-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.